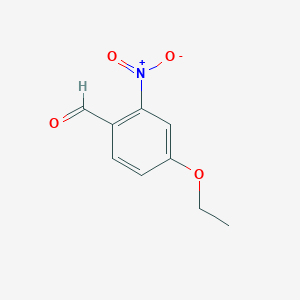

4-Ethoxy-2-nitrobenzaldehyde

Description

4-Ethoxy-2-nitrobenzaldehyde (C₉H₉NO₄, molecular weight: 195.17 g/mol) is an aromatic aldehyde featuring an ethoxy (–OCH₂CH₃) group at the 4-position and a nitro (–NO₂) group at the 2-position of the benzene ring. This compound is structurally significant due to the electron-withdrawing nitro group, which enhances the electrophilicity of the aldehyde functionality, making it reactive in condensation and nucleophilic addition reactions. It serves as a key intermediate in organic synthesis, particularly in pharmaceuticals and dyes.

Properties

IUPAC Name |

4-ethoxy-2-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-2-14-8-4-3-7(6-11)9(5-8)10(12)13/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQSNFZKBCRTUKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2-nitrobenzaldehyde typically involves the nitration of 4-ethoxybenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure controlled reaction conditions and to prevent over-nitration. The reaction is as follows:

C9H9NO3+HNO3→C9H9NO4+H2O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production scale and purity of the compound.

Chemical Reactions Analysis

Reduction Reactions

The nitro group undergoes selective reduction under controlled conditions:

Mechanistic Notes :

-

Iron-mediated reductions proceed via sequential electron-proton transfer to generate aniline derivatives .

-

Catalytic hydrogenation with Pd-C faces steric hindrance from the ethoxy group, slowing kinetics .

Oxidation Reactions

The aldehyde group is oxidized to carboxylic acid derivatives:

Side Reactions :

-

Under strongly alkaline conditions (e.g., NaOH), competing Cannizzaro disproportionation generates 4-ethoxy-2-nitrobenzyl alcohol and carboxylate .

Nucleophilic Aromatic Substitution

The nitro group facilitates substitution at the ortho and para positions:

Electronic Effects :

-

The ethoxy group (+M effect) activates the ring at the para position, while the nitro group (−M) directs substitution to meta relative to itself .

Claisen-Schmidt Condensation

Reaction with acetophenone derivatives under basic conditions:

Limitations :

Photochemical Reactions

Under UV irradiation (254–365 nm):

| Conditions | Intermediate | Final Product | Half-Life | Source |

|---|---|---|---|---|

| Methanol, N₂ atmosphere | aci-Nitro tautomer | 4-Ethoxy-2-nitrosobenzaldehyde | <1 µs | |

| Aqueous buffer (pH 7) | Hemiacetal adduct | 1,3-Dihydroisoxazol-1-ol | 20–30 min |

Key Insight :

-

The ethoxy group stabilizes the aci-nitro intermediate, delaying nitrosobenzaldehyde formation compared to unsubstituted analogs .

Industrial-Scale Considerations

Scientific Research Applications

Synthetic Organic Chemistry

4-Ethoxy-2-nitrobenzaldehyde serves as a vital building block in the synthesis of complex organic molecules. Its unique functional groups facilitate various chemical reactions, making it an essential precursor in the development of new compounds.

Key Reactions and Synthesis Pathways

- Nitration Reactions : The nitro group in this compound can undergo reduction to form amines or other derivatives that are crucial for further synthetic applications.

- Formation of Schiff Bases : The aldehyde functionality allows for the formation of Schiff bases, which are important intermediates in organic synthesis.

Pharmaceutical Development

Research has shown that derivatives of this compound exhibit potential biological activities, making them candidates for drug development.

Biological Activities

- Antimicrobial Properties : Studies have indicated that certain derivatives possess antimicrobial activity, which can be leveraged in developing new antibiotics.

- Anticancer Research : The compound's derivatives are being explored for their potential to inhibit cancer cell growth through various mechanisms, including enzyme inhibition and modulation of signaling pathways.

Material Science

In material science, this compound is utilized for developing new materials with specific properties.

Applications in Material Development

- Polymer Chemistry : The compound can be used to synthesize polymers that exhibit enhanced thermal and chemical resistance due to the presence of nitro and ethoxy groups.

- Dyes and Pigments : It plays a role in producing dyes and pigments, contributing to vibrant colors in textiles and coatings.

Analytical Chemistry

The compound is also valuable in analytical chemistry as a reagent for identifying and quantifying other substances.

Reagent Applications

- Chromatography : Utilized as a standard or marker in chromatographic techniques to analyze complex mixtures.

- Spectroscopy : Its distinct spectral properties make it useful for spectroscopic analysis, aiding in the identification of similar compounds.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis of various this compound derivatives. The results indicated significant antimicrobial activity against several bacterial strains, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Properties

Research conducted by Pharmaceutical Research demonstrated that specific derivatives of this compound inhibited the proliferation of cancer cells in vitro. The mechanism was linked to the induction of apoptosis through reactive oxygen species generation .

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-nitrobenzaldehyde involves its interaction with specific molecular targets, depending on the context of its use. For instance, in reduction reactions, the nitro group undergoes electron transfer processes facilitated by reducing agents, leading to the formation of an amino group. The aldehyde group can participate in nucleophilic addition reactions, forming various derivatives based on the reactants involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Methoxy-2-nitrobenzaldehyde

- Molecular Formula: C₈H₇NO₄; Molecular Weight: 181.14 g/mol .

- Key Differences: Substituent Effects: The methoxy (–OCH₃) group is smaller and more polar than ethoxy, leading to higher water solubility compared to 4-ethoxy derivatives. Physical Properties: Available in >95.0% purity (HPLC) with commercial pricing (e.g., 1g: JPY 6,900; 5g: JPY 22,500) .

4-Methoxy-3-nitrobenzoic Acid

- Molecular Formula: C₈H₇NO₅; Molecular Weight: 197.14 g/mol .

- Key Differences :

- Functional Group : The carboxylic acid (–COOH) group replaces the aldehyde, drastically altering acidity (pKa ~2–3 for benzoic acids vs. aldehydes).

- Melting Point : 191–194°C , significantly higher than typical aldehydes due to hydrogen bonding in carboxylic acids.

- Applications : Used in synthesizing esters or amides, contrasting with the aldehyde’s role in forming imines or acetals.

4-Methoxy-2-methylbenzaldehyde

- Molecular Formula : C₉H₁₀O₂; Molecular Weight : 150.18 g/mol (estimated).

- Key Differences :

- Substituents : A methyl (–CH₃) group replaces the nitro group, rendering the compound electron-rich. This reduces electrophilicity at the aldehyde, making it less reactive in oxidation or condensation reactions .

- Applications : Likely used in less demanding synthetic contexts compared to nitro-substituted aldehydes.

4-Methoxy-3-(trifluoromethyl)benzaldehyde

- Molecular Formula : C₉H₇F₃O₂; Molecular Weight : 204.15 g/mol (estimated).

- Key Differences: Substituents: The trifluoromethyl (–CF₃) group is strongly electron-withdrawing, comparable to –NO₂ but with enhanced lipophilicity. This increases stability against metabolic degradation, making it valuable in medicinal chemistry . Reactivity: The –CF₃ group may direct electrophilic substitution reactions differently compared to –NO₂.

Comparative Data Table

Research Findings and Implications

- Electronic Effects : The nitro group in this compound strongly deactivates the benzene ring, directing further substitutions to specific positions. This contrasts with trifluoromethyl derivatives, which combine electronic and steric effects .

- Solubility Trends : Ethoxy’s longer alkyl chain likely reduces water solubility compared to methoxy analogs but improves solubility in organic solvents like dichloromethane .

- Synthetic Utility: Nitro-substituted aldehydes are preferred in reactions requiring high electrophilicity (e.g., Knoevenagel condensations), whereas methyl or trifluoromethyl analogs are used in stability-focused applications .

Biological Activity

4-Ethoxy-2-nitrobenzaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound, with the molecular formula C9H11NO3, features an ethoxy group and a nitro group attached to a benzaldehyde backbone. The presence of these functional groups contributes to its reactivity and biological properties.

The biological activity of this compound is largely attributed to the nitro group, which can undergo bioreduction within biological systems. This reduction can generate reactive intermediates that interact with cellular macromolecules, leading to various therapeutic effects. Specifically, nitro compounds are known for their ability to produce toxic intermediates that can damage DNA, thus exhibiting antimicrobial and anticancer properties .

1. Antimicrobial Activity

Nitro compounds, including derivatives of this compound, have demonstrated significant antimicrobial effects. The mechanism typically involves the reduction of the nitro group to form reactive species that bind covalently to DNA, resulting in cell death. Studies have shown that such compounds can be effective against various pathogens, including bacteria and protozoa .

2. Anticancer Properties

Research indicates that this compound may possess anticancer activity. For instance, derivatives have been tested against cancer cell lines with promising results. The compound's structure allows it to induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell proliferation and survival .

Table 1: Summary of Biological Activities

Case Study: Antiparasitic Activity

In a study focusing on antiplasmodial activity, derivatives of this compound were synthesized and tested against Plasmodium falciparum. The results indicated a strong selectivity index, suggesting that modifications to the compound could enhance its efficacy as an antimalarial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.